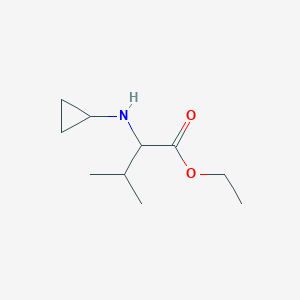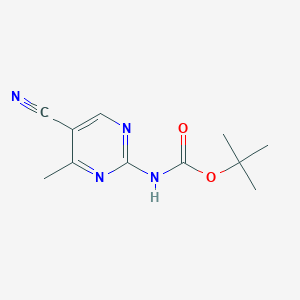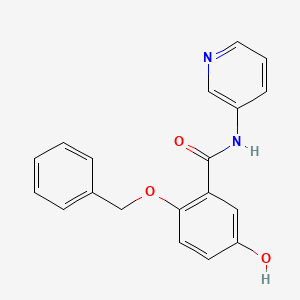
5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide
概要
説明
5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide is an organic compound with a complex structure that includes a benzamide core, a hydroxy group, and a phenylmethyl ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 3-pyridinylamine with a suitable benzoyl chloride derivative under basic conditions to form the benzamide core.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Etherification: The phenylmethyl ether linkage is formed by reacting the hydroxy-substituted benzamide with benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethyl ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of phenol and benzyl alcohol.
科学的研究の応用
5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and the benzamide core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The phenylmethyl ether linkage may also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-hydroxy-5-nitrobenzamide: Similar structure but with a nitro group instead of a phenylmethyl ether linkage.
3-hydroxy-2-pyridinylbenzamide: Lacks the phenylmethyl ether linkage but has a similar core structure.
5-hydroxy-2-(phenylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
Uniqueness
5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the phenylmethyl ether linkage, in particular, differentiates it from other similar compounds and may contribute to its unique interactions with molecular targets.
特性
分子式 |
C19H16N2O3 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC名 |
5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C19H16N2O3/c22-16-8-9-18(24-13-14-5-2-1-3-6-14)17(11-16)19(23)21-15-7-4-10-20-12-15/h1-12,22H,13H2,(H,21,23) |
InChIキー |
IIPUXHBGINOLKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C(=O)NC3=CN=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
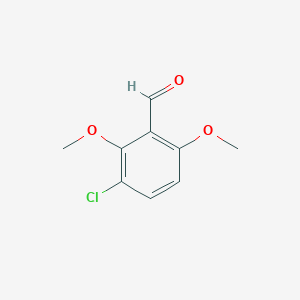
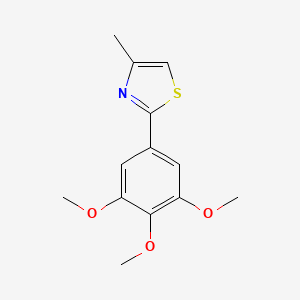
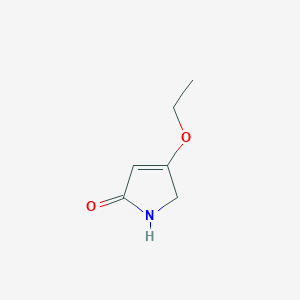
![Ethyl 9-oxo-11,12,13,13a-tetrahydro-9H-benzo[e]imidazo[5,1-c]pyrrolo[1,2-a][1,4]diazepine-1-carboxylate](/img/structure/B8561105.png)
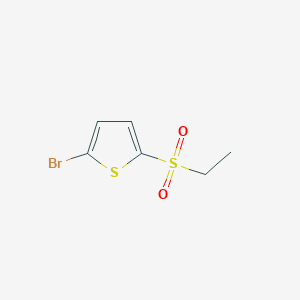
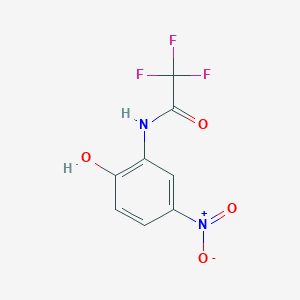
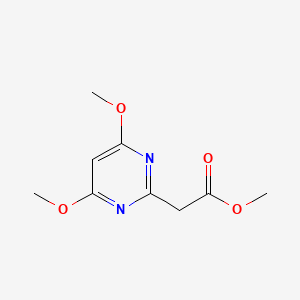
![5-Fluoro-benzo[b]thiophen-4-ol](/img/structure/B8561131.png)
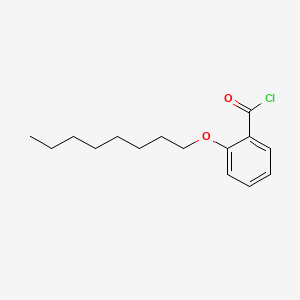
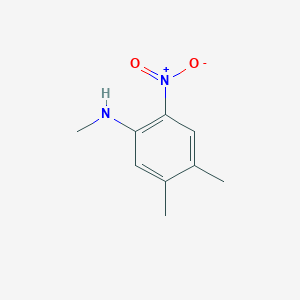

![[6-(5-Methyl-2-phenyl-thiazol-4-ylmethoxy)-indol-1-yl]-acetic acid](/img/structure/B8561169.png)
